molecular formula C12H10O4 B14338594 (Furan-2-yl)methyl 3-(furan-2-yl)prop-2-enoate CAS No. 98407-43-3

(Furan-2-yl)methyl 3-(furan-2-yl)prop-2-enoate

Cat. No.: B14338594
CAS No.: 98407-43-3
M. Wt: 218.20 g/mol
InChI Key: UKAWIIKNTRMING-UHFFFAOYSA-N
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Description

(Furan-2-yl)methyl 3-(furan-2-yl)prop-2-enoate is an organic compound that belongs to the class of furan derivatives Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Furan-2-yl)methyl 3-(furan-2-yl)prop-2-enoate typically involves the condensation of furan-2-carbaldehyde with an appropriate ester. One common method is the aldol condensation reaction, where furan-2-carbaldehyde reacts with methyl acrylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(Furan-2-yl)methyl 3-(furan-2-yl)prop-2-enoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the furan rings, introducing different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) and nitric acid (HNO₃) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated or nitrated furans

Scientific Research Applications

(Furan-2-yl)methyl 3-(furan-2-yl)prop-2-enoate has several scientific research applications:

Mechanism of Action

The mechanism of action of (Furan-2-yl)methyl 3-(furan-2-yl)prop-2-enoate involves its interaction with specific molecular targets. The compound’s furan rings can participate in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the ester group can undergo hydrolysis, releasing active metabolites that exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Furan-2-yl)methyl 3-(furan-2-yl)prop-2-enoate is unique due to its dual furan rings connected by a prop-2-enoate linker, which imparts distinct chemical and biological properties

Properties

CAS No.

98407-43-3

Molecular Formula

C12H10O4

Molecular Weight

218.20 g/mol

IUPAC Name

furan-2-ylmethyl 3-(furan-2-yl)prop-2-enoate

InChI

InChI=1S/C12H10O4/c13-12(6-5-10-3-1-7-14-10)16-9-11-4-2-8-15-11/h1-8H,9H2

InChI Key

UKAWIIKNTRMING-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)COC(=O)C=CC2=CC=CO2

Origin of Product

United States

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